molecular formula C16H19NO2 B1305017 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol CAS No. 626214-22-0

4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol

Cat. No.: B1305017
CAS No.: 626214-22-0
M. Wt: 257.33 g/mol
InChI Key: JKAGXGNWPVUXFO-UHFFFAOYSA-N
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Description

4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol is a phenolic compound featuring a central benzyl core substituted with a phenol group at the para position and a 3-hydroxypropylamino moiety attached via a phenyl-methyl linkage. The compound’s hydroxyl and amino groups facilitate hydrogen bonding, which likely influences its solubility, crystallinity, and biological activity .

Properties

IUPAC Name

4-[(3-hydroxypropylamino)-phenylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-12-4-11-17-16(13-5-2-1-3-6-13)14-7-9-15(19)10-8-14/h1-3,5-10,16-19H,4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAGXGNWPVUXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Reduction of Halogenated Phenylchroman-2-one

  • Starting material: (±)-6-bromo-4-phenylchroman-2-one or similar halogenated chromanone.
  • Reducing agents: Sodium borohydride or lithium borohydride.
  • Solvent: Cyclic ethers such as tetrahydrofuran (THF).
  • Conditions: Ambient temperature (0–40 °C, preferably 10–35 °C).
  • Outcome: Formation of (±)-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol.

Isolation: Extraction with organic solvents like diisopropyl ether, hexane, cyclohexane, or n-heptane, followed by pH adjustment to isolate the phenolic alcohol intermediate.

Step 2: Protection of Phenolic Hydroxyl Group

  • Reagents: Benzyl bromide or benzyl chloride.
  • Base/acid scavenger: Potassium carbonate, sodium carbonate, or sodium hydroxide.
  • Solvent: Ketones such as acetone, methyl isopropyl ketone, methyl ethyl ketone, or alkyl nitriles like acetonitrile.
  • Conditions: Ambient to reflux temperatures depending on solvent.
  • Purpose: To protect the phenol hydroxyl group by forming benzyl ethers, preventing unwanted side reactions in subsequent steps.

Step 3: Formation of Sulphonic Ester

  • Reagents: p-Toluenesulfonyl chloride (tosyl chloride) in the presence of pyridine.
  • Solvent: Dichloromethane.
  • Outcome: Conversion of the primary alcohol to a tosylate ester, a good leaving group for nucleophilic substitution.

Step 4: Amination with Diisopropylamine

  • Reagents: Diisopropylamine.
  • Solvent: Aprotic solvents such as N,N-diisopropylamine, N,N-dimethylformamide (DMF), or no solvent.
  • Additives: Alkali metal iodides like potassium iodide or sodium iodide to facilitate substitution.
  • Conditions: Elevated temperature (80–150 °C, preferably 90–110 °C) for extended periods (e.g., 97 hours reported in some processes).
  • Outcome: Nucleophilic substitution of the tosylate by diisopropylamine to form the amino-substituted intermediate.

Isolation: Extraction with organic solvents and pH adjustment using orthophosphoric acid to avoid formation of difficult-to-remove sulfate salts.

Step 5: Deprotection and Final Modifications

  • Deprotection: Removal of benzyl protecting groups using catalytic hydrogenation (e.g., Raney-Nickel catalyst).
  • Further functionalization: Esterification or salt formation as needed for stability or pharmaceutical formulation.
  • Purification: Crystallization or salt formation using metal bases (e.g., sodium hydroxide, lithium hydroxide, potassium hydroxide) in solvents like methanol, isopropanol, acetone, or methyl ethyl ketone.

Reaction Conditions and Solvent Selection

Step Reagents/Conditions Solvents Used Temperature Range Notes
Reduction NaBH4 or LiBH4 Tetrahydrofuran (THF) 0–40 °C (preferably 10–35 °C) Mild reduction to alcohol; ambient temperature preferred
Phenol Protection Benzyl bromide/chloride + base Acetone, methyl isopropyl ketone, acetonitrile Ambient to reflux Protects phenol hydroxyl to prevent side reactions
Tosylation p-Toluenesulfonyl chloride + pyridine Dichloromethane Ambient Converts alcohol to tosylate for nucleophilic substitution
Amination Diisopropylamine + KI or NaI N,N-Diisopropylamine, DMF, or neat 80–150 °C (preferably 90–110 °C) Long reaction times (up to 97 hours) for complete substitution
Deprotection Raney-Nickel catalytic hydrogenation Suitable hydrogenation solvent Ambient to mild heating Removes benzyl protecting groups cleanly
Salt Formation/Purification Metal hydroxides (NaOH, LiOH, KOH) Methanol, isopropanol, acetone, methyl ethyl ketone 25–85 °C Produces metal salts for improved stability and crystallinity

Research Findings and Process Improvements

  • Use of orthophosphoric acid for pH adjustment during extraction avoids formation of oily sulfate salts, facilitating easier isolation and higher purity of the amino intermediate.
  • Selection of aprotic solvents and metal iodides enhances nucleophilic substitution efficiency in the amination step.
  • Protection/deprotection strategies are critical to maintain functional group integrity and achieve high yields.
  • The process is adaptable to produce enantiomerically enriched compounds by resolution after the amination step.
  • Metal salt formation improves crystallinity and handling of the final product, which is important for pharmaceutical applications.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose Outcome/Product
1 Reduction NaBH4 or LiBH4, THF, 10–35 °C Reduce ketone to alcohol (±)-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol
2 Protection Benzyl bromide/chloride, K2CO3, acetone Protect phenol hydroxyl Benzyl-protected phenol derivative
3 Tosylation p-Toluenesulfonyl chloride, pyridine, DCM Convert alcohol to tosylate Tosylate ester intermediate
4 Amination Diisopropylamine, KI/NaI, DMF, 90–110 °C Introduce amino group Amino-substituted intermediate
5 Deprotection Raney-Nickel hydrogenation Remove benzyl protecting group Free phenol with amino substituent
6 Salt formation NaOH/LiOH/KOH, methanol or ketone solvents Form metal salts for purification Crystalline metal salt of target compound

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage .

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

  • Hydrogen Bonding: The target compound’s phenol and 3-hydroxypropylamino groups enable extensive hydrogen bonding, likely resulting in higher melting points and aqueous solubility compared to analogs like 1-Amino-3-ethoxy-propan-2-ol, where the ethoxy group reduces polarity .
  • Lipophilicity: The trifluoropropoxy substituent in [4-(3,3,3-Trifluoropropoxy)phenyl]methanol introduces strong electronegativity and lipophilicity, which may enhance membrane permeability compared to the target compound’s hydrophilic hydroxypropylamino group .

Crystallographic and Structural Insights

Crystallographic tools such as SHELXL (for refinement) and WinGX (for small-molecule analysis) are critical for elucidating the hydrogen-bonding networks and crystal packing of these compounds . For instance, the target compound’s ability to form dimeric or polymeric structures via O–H···N or N–H···O interactions could be contrasted with the sulfone-containing analog’s propensity for S=O···H–O bonds, which are less directional .

Biological Activity

4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol, also known by its chemical identifier 626214-22-0, is a phenolic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive review of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

This compound belongs to a class of phenolic compounds characterized by a hydroxyl group attached to a benzene ring. Its structure allows it to participate in various biochemical interactions. The primary mechanisms of action include:

  • Enzyme Modulation : It acts as an inhibitor or activator of specific enzymes. For instance, it may inhibit enzymes associated with oxidative stress, thereby reducing cellular damage.
  • Antioxidant Activity : The compound has been investigated for its antioxidant properties, which play a crucial role in protecting cells from oxidative damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antioxidant Reduces oxidative stress by scavenging free radicals and inhibiting oxidative enzymes .
Anti-inflammatory Potentially reduces inflammation markers in vitro and in vivo models .
Antimicrobial Exhibits activity against various bacterial strains, although specific MIC values need further study .
Enzyme Inhibition Modulates the activity of enzymes related to metabolic pathways, particularly those involved in stress responses.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antioxidative Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.
  • Anti-inflammatory Research : In an experimental model of inflammation, the compound showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.
  • Antimicrobial Activity : Preliminary tests revealed that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, with further studies needed to quantify its minimum inhibitory concentration (MIC) .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound shows unique properties:

Compound Name Properties Notes
4-Hydroxybenzaldehyde Precursor for synthesis; lower biological activityUsed in organic synthesis
3-Hydroxypropylamine Precursor; similar structural featuresLimited biological studies available
Quinones (oxidation products) Potentially more reactive; higher toxicityLess favorable for therapeutic applications

Q & A

Q. Table 1: Key Software for Crystallography

SoftwareFunctionReference
SHELXLRefinement, hydrogen bonding
ORTEP-3Molecular visualization
WinGXData integration and validation

What synthetic strategies are optimal for preparing this compound?

Category: Basic (Synthesis)
Methodological Answer:

Route Design: Start with a phenol derivative (e.g., 4-hydroxybenzaldehyde) and introduce the (3-hydroxypropylamino)phenyl-methyl group via reductive amination or nucleophilic substitution.

Reaction Conditions: Use anhydrous solvents (e.g., THF or DMF), catalytic Pd/C for hydrogenation, and stoichiometric control of amines.

Purification: Apply column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Characterization: Validate purity via HPLC (>98%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. Table 2: Typical Reaction Parameters

ParameterValue/Technique
Yield60–75% (optimized conditions)
Purity (HPLC)>98%
Key Spectral Data¹H NMR (DMSO-d6): δ 6.8–7.2 (aromatic), 3.5–3.7 (CH₂OH)

How can hydrogen-bonding networks in this compound be systematically analyzed?

Category: Advanced (Supramolecular Chemistry)
Methodological Answer:

Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, a carboxylate-OH interaction may be labeled as C22(8)\text{C}_2^2(8).

Crystallographic Data: Extract hydrogen-bond distances (2.6–3.2 Å) and angles (100–180°) from SC-XRD data.

Thermal Analysis: Correlate hydrogen-bond stability with DSC/TGA data (decomposition >200°C indicates strong networks).

Q. Table 3: Hydrogen-Bonding Parameters

Interaction TypeDistance (Å)Angle (°)Graph Set Notation
O–H⋯N (intramolecular)2.7155S11(6)\text{S}_1^1(6)
N–H⋯O (intermolecular)3.0165R22(8)\text{R}_2^2(8)

How should researchers resolve contradictions in spectroscopic data during characterization?

Category: Advanced (Data Analysis)
Methodological Answer:

Multi-Technique Validation: Cross-validate NMR peaks with 2D experiments (COSY, HSQC) and IR stretches (e.g., OH at 3300 cm⁻¹).

Statistical Refinement: Apply Rietveld refinement for powder XRD or Bayesian analysis for overlapping NMR signals.

Error Tracing: Check for solvent artifacts (e.g., residual DMSO in NMR) or polymorphic impurities via DSC .

Example Workflow:

  • Conflict: Discrepancy in aromatic proton integration.
  • Resolution: Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or SC-XRD to confirm substituent positions .

What methodologies are recommended for studying metabolic pathways of this compound?

Category: Advanced (Biotransformation)
Methodological Answer:

In Vitro Assays: Incubate with liver microsomes (e.g., mouse or human CYP enzymes) and NADPH cofactor .

Metabolite Profiling: Use TLC/autoradiography for separation and LC-MS/MS for structural elucidation.

Enzyme Inhibition: Apply selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.

Q. Table 4: Key Enzymatic Parameters

ParameterValue/Technique
Major CYP IsoformCYP2D6 (hypothesized)
Metabolite Half-Life2–4 hours (preliminary data)

How can researchers design experiments to probe the compound’s interactions with biological targets?

Category: Advanced (Molecular Recognition)
Methodological Answer:

Docking Studies: Use AutoDock Vina with PDB structures (e.g., kinase domains) to predict binding poses.

Surface Plasmon Resonance (SPR): Measure binding affinity (KD) by immobilizing the target protein on a sensor chip.

Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

Key Considerations:

  • Control for nonspecific binding using scrambled peptide sequences.
  • Validate predictions with mutagenesis (e.g., alanine scanning) .

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